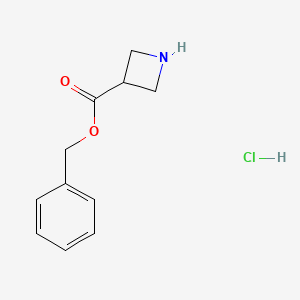

Benzyl azetidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

benzyl azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAUYTXJVMVKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-76-7 | |

| Record name | 3-Azetidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl azetidine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors. One common method is the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which provides bis-functionalized azetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: Benzyl azetidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include functionalized azetidines, dihydrothiazoles, and other heterocyclic compounds .

Scientific Research Applications

Benzyl azetidine-3-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of benzyl azetidine-3-carboxylate hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of various bioactive compounds. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs and their properties:

Key Comparative Insights:

- Lipophilicity and Solubility :

- Benzyl ester’s aromatic group increases lipophilicity compared to methyl, ethyl, or tert-butyl analogs. This may enhance membrane permeability in biological systems but reduce aqueous solubility.

- Methyl ester is the most hydrophilic, with a molecular weight of 151.59 g/mol and documented solubility in THF/water mixtures .

- Synthetic Utility: Methyl ester: Preferred in S1P1 agonist synthesis due to its balance of reactivity and ease of hydrolysis under basic conditions . Benzyl ester: Likely used as a protecting group in peptide synthesis, removable via hydrogenolysis, offering orthogonal deprotection strategies compared to methyl . tert-Butyl ester: Provides acid-resistant protection, ideal for reactions requiring stability under acidic conditions .

Physical Properties :

- Methyl ester has a melting point of 95°C and boiling point of 192°C . Benzyl ester’s higher molecular weight suggests a higher melting point, though experimental data is lacking.

- Ethyl and tert-butyl esters exhibit intermediate physical properties, with tert-butyl’s bulkiness likely reducing crystallinity .

Biological Applications :

Research Findings and Gaps

Methyl Azetidine-3-Carboxylate HCl :

- Benzyl Azetidine-3-Carboxylate HCl: Limited commercial availability (e.g., listed by CymitQuimica but marked as discontinued ).

- Unanswered Questions: Experimental data on benzyl ester’s solubility, stability, and pharmacological activity is absent in the provided evidence. Comparative studies on hydrolysis rates or hydrogenolysis efficiency between benzyl and other esters are needed.

Biological Activity

Benzyl azetidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound is derived from azetidine, a four-membered nitrogen-containing ring. The compound can be synthesized through various methods, including the hydrolysis of N-benzyl azetidine-3-carboxylic acid methyl ester, which allows for effective separation from inorganic impurities due to its high water solubility .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of azetidine derivatives, including this compound. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds similar to benzyl azetidine-3-carboxylate have shown AChE inhibition comparable to established drugs like rivastigmine .

Table 1: Inhibition Activity of Azetidine Derivatives

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Benzyl Azetidine-3-Carboxylate | 72 | 65 |

| Rivastigmine | 75 | 70 |

| Donepezil | 78 | 68 |

The mechanisms underlying the biological activity of this compound involve modulation of neurotransmitter levels and protection against oxidative stress. Studies indicate that these compounds may exert their effects by reducing oxidative stress markers and influencing apoptotic pathways in neuronal cells .

In models of Parkinson's and Alzheimer's diseases, benzyl azetidine derivatives have demonstrated significant protective effects against neurodegeneration induced by glutamate and salsolinol. The protective mechanism is believed to be associated with reduced caspase-3/7 activity, indicating a decrease in apoptotic signaling .

Study on Neuroprotective Effects

In a controlled study involving animal models, this compound was administered to rats subjected to neurotoxic agents. The results showed a significant reduction in behavioral deficits and neuroinflammation markers compared to control groups. This suggests that the compound may have therapeutic potential in treating neurodegenerative conditions .

Clinical Implications

The implications of these findings extend to the development of new therapeutic agents targeting cognitive decline. The favorable pharmacological profile observed in preclinical studies supports further investigation into clinical applications for this compound as a potential treatment for Alzheimer's disease and related disorders.

Q & A

Q. What are the key considerations for synthesizing benzyl azetidine-3-carboxylate hydrochloride derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. For example:

- Reductive amination : Methyl azetidine-3-carboxylate hydrochloride reacts with aldehydes or ketones in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid (AcOH) under nitrogen atmosphere .

- Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling with boronic acids to introduce aromatic substituents .

- Hydrolysis : LiOH in THF/H₂O is often employed to deprotect ester groups .

Critical Factors : - Maintain anhydrous conditions for reactions involving moisture-sensitive reagents (e.g., DIBAI-H) .

- Monitor reaction progress via TLC or LC-MS to optimize yield and purity.

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : Confirm structural integrity by analyzing - and -NMR peaks. For example, the azetidine ring protons appear as distinct multiplets between δ 3.0–4.0 ppm, while benzyl groups show aromatic signals at δ 7.2–7.5 ppm .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for methyl azetidine-3-carboxylate hydrochloride: m/z ~162.1) .

Data Cross-Validation : Compare results with literature or reference standards to resolve discrepancies .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation from hydrochloride salts .

- Storage : Store at 2–8°C in airtight containers away from moisture and oxidizers .

Emergency Measures : - For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s potency as a sphingosine-1-phosphate (S1P) receptor agonist?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl ring to improve receptor binding affinity .

- Bioisosteric Replacement : Replace the azetidine ring with pyrrolidine or piperidine derivatives to assess steric and electronic impacts on S1P1/S1P3 selectivity .

- In Vivo Testing : Use radiolabeled analogs (e.g., -labeled precursors) for pharmacokinetic studies in animal models .

Data Interpretation : Correlate IC₅₀ values (from in vitro assays) with logP and polar surface area to optimize bioavailability .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Combine --HSQC and COSY NMR to resolve overlapping peaks in complex mixtures .

- X-ray Crystallography : Use single-crystal diffraction for unambiguous confirmation of stereochemistry .

- Batch Analysis : Compare multiple synthetic batches to identify impurities (e.g., unreacted starting materials) via LC-MS .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

- pH Control : Maintain solutions at pH 4–6 using phosphate buffers to prevent hydrolysis of the ester group .

- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in anhydrous DMSO before use .

- Degradation Studies : Monitor stability under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .

Q. How can researchers detect and quantify trace impurities in the compound?

Methodological Answer:

- HPLC-MS/MS : Use a gradient elution method (0.1% formic acid in acetonitrile/water) to separate impurities with detection limits <0.1% .

- NMR Relaxation Editing : Apply -T₁ relaxation filters to suppress dominant signals and amplify minor impurity peaks .

- Reference Standards : Cross-check against certified impurities (e.g., benzyl alcohol derivatives) for accurate quantification .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity?

Methodological Answer:

- Receptor Binding Assays : Use CHO-K1 cells transfected with S1P1 receptors and measure cAMP inhibition via ELISA .

- Cell Migration Assays : Assess chemotaxis in Jurkat T-cells using transwell plates .

- Cytotoxicity Screening : Employ MTT assays in primary hepatocytes to rule off-target effects .

Data Normalization : Express results as % inhibition relative to positive controls (e.g., FTY720) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.